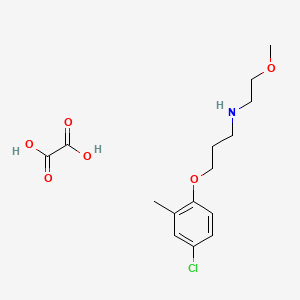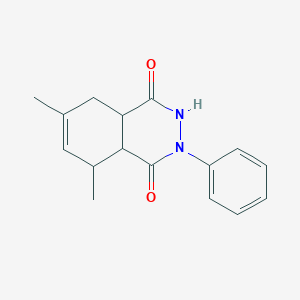![molecular formula C18H19ClN2O2S B4985894 4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide](/img/structure/B4985894.png)
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide is an organic compound with a complex structure, featuring a butoxy group, a chlorophenyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chlorophenyl isothiocyanate to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-[(4-chlorophenyl)carbamothioyl]benzamide
- 4-butoxy-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
- 4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
Uniqueness
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butoxy group and the specific positioning of the chlorophenyl group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-3-11-23-16-9-7-13(8-10-16)17(22)21-18(24)20-15-6-4-5-14(19)12-15/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBDGGKHMSDTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)


![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B4985853.png)
![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![2-{4-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL](/img/structure/B4985867.png)

![1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B4985879.png)
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4985887.png)
![3-[(4-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4985899.png)
![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-(ethylsulfonylamino)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4985910.png)
